molecular formula C12H18Cl3N B3044601 Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride CAS No. 100249-12-5

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride

Cat. No.: B3044601
CAS No.: 100249-12-5
M. Wt: 282.6 g/mol
InChI Key: KMOSAHPINLATIL-UHFFFAOYSA-N
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Description

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound has the molecular formula C12H17Cl2N and is often used as an intermediate in the synthesis of other chemical compounds.

Scientific Research Applications

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride has several applications in scientific research:

Safety and Hazards

  • Hazard Classifications :
    • Skin Corrosion .
  • Precautionary Statements :
    • Use appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction proceeds as follows:

  • Diethanolamine is dissolved in a suitable solvent such as dichloroethane.
  • Thionyl chloride is added to the solution, resulting in the formation of Bis-(2-chloroethyl)amine hydrochloride.
  • The reaction mixture is then heated to around 50°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as centrifugation and drying. The by-products, such as sulfur dioxide and hydrochloric acid, are typically scrubbed using sodium hydroxide solution to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(2-chloroethyl)amine hydrochloride
  • Tris-(2-chloroethyl)amine hydrochloride
  • Cyclophosphamide
  • Chlorambucil
  • Melphalan

Uniqueness

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is unique due to its specific structure, which includes a phenylethyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other nitrogen mustards. The presence of the phenylethyl group can also affect its solubility and interaction with biological targets .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOSAHPINLATIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596622
Record name 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100249-12-5
Record name 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20.0 g (95 mmoles) of N-(2-phenylethyldiethanolamine in 40 mL of chloroform was added, over a period of 1 hour, 20 mL of thionyl chloride in 20 mL of chloroform. The mixture was heated under reflux for 2 hours and concentrated to give N-(2-phenylethyl)-N,N-bis(2-chloroethyl)amine hydrochloride as an oil. NMR (CDCl3) δ7.2-7.4 (m, 5H); 4.1 (t, 4H); 3.6 (t, 4H); 3.5 (m, 2H) and 3.2 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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